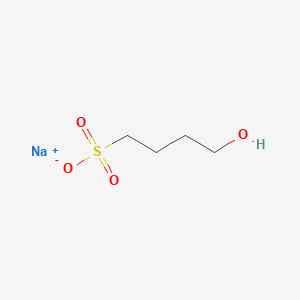

sodium;4-hydroxybutane-1-sulfonate

Description

Sodium 4-hydroxybutane-1-sulfonate (CAS: N/A) is an organosulfonate compound characterized by a hydroxyl group at the C4 position and a sulfonate group at the C1 position of a butane chain. Its molecular formula is C₄H₉NaO₄S, with a molecular weight of approximately 196.23 g/mol. This compound is notable for its ionic nature, enabling high water solubility, and its bifunctional structure (hydroxyl and sulfonate groups) facilitates applications in organic synthesis and industrial processes. For instance, it serves as a precursor in synthesizing 4-hydroxy-1-butanesulfonic acid sultone via cation-exchange resin treatment or thermal methods .

Properties

IUPAC Name |

sodium;4-hydroxybutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDBQJUJNQVBHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCS(=O)(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-hydroxybutane-1-sulfonate involves a series of chemical reactions that require precise conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 .

Industrial Production Methods

Industrial production of sodium;4-hydroxybutane-1-sulfonate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

sodium;4-hydroxybutane-1-sulfonate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives of sodium;4-hydroxybutane-1-sulfonate, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Chemistry

Sodium 4-hydroxybutane-1-sulfonate is utilized as a reagent in organic synthesis and serves as a stabilizer for certain chemical reactions. It can undergo various transformations, including oxidation and reduction, making it valuable for synthesizing sulfonic acids and alcohols.

Case Study: Organic Synthesis

In a study focusing on the synthesis of sulfonic acids, sodium 4-hydroxybutane-1-sulfonate was used as a starting material to produce various derivatives through nucleophilic substitution reactions. The resulting compounds demonstrated enhanced solubility and reactivity compared to their non-sulfonated counterparts.

Biology

In biological research, sodium 4-hydroxybutane-1-sulfonate acts as a buffer in biochemical assays and stabilizes proteins and enzymes. Its ability to form hydrogen bonds aids in maintaining the structural integrity of biomolecules during experimental procedures.

Case Study: Protein Stabilization

Research demonstrated that sodium 4-hydroxybutane-1-sulfonate effectively stabilized enzymatic activity in assays involving lactate dehydrogenase. The compound maintained enzyme activity over extended periods, showcasing its utility in enzyme kinetics studies.

Medicine

The compound has been explored for its potential applications in drug development, particularly for cancer therapies and autoimmune disorders. Its role as a stabilizing agent can enhance the efficacy of drug formulations.

Case Study: Cancer Research

A study investigated the use of sodium 4-hydroxybutane-1-sulfonate as an adjuvant in chemotherapeutic regimens. The findings suggested that the compound improved the solubility of hydrophobic drugs, leading to increased bioavailability and therapeutic effectiveness.

Industry

Sodium 4-hydroxybutane-1-sulfonate is also employed in formulating detergents and surfactants due to its surfactant properties. Its ability to lower surface tension makes it suitable for use in cleaning products and emulsifiers .

Case Study: Surfactant Formulation

In industrial applications, sodium 4-hydroxybutane-1-sulfonate was incorporated into a new line of eco-friendly detergents. The formulation showed superior cleaning performance compared to traditional products while being less harmful to aquatic ecosystems.

Mechanism of Action

The mechanism of action of sodium;4-hydroxybutane-1-sulfonate involves its interaction with specific molecular targets and pathways within cells. It can modulate signal transduction pathways, affecting cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Sodium 4-Phenylbutane-1-Sulfonate (C₁₀H₁₃NaO₃S)

- Key Differences : The phenyl group at C4 introduces hydrophobicity, reducing water solubility compared to the hydroxylated analog.

- Applications : Likely used in surfactants or as a stabilizer in hydrophobic matrices due to its aromatic moiety .

- Molecular Weight : 236.26 g/mol (vs. 196.23 g/mol for sodium 4-hydroxybutane-1-sulfonate) .

4-Hydroxybutane-1-Sulfonic Acid (C₄H₁₀O₄S)

Sodium 4,4'-Oxybis(butane-1-sulfonate) (C₈H₁₆Na₂O₇S₂)

- Key Differences : Contains an ether linkage between two butanesulfonate units, increasing molecular weight (318.36 g/mol) and complexity.

- Applications: Potential use as a crosslinking agent or ion-exchange material .

Chain-Length Variants: Alkanesulfonates

Sodium 1-Hexanesulfonate (C₆H₁₃NaO₃S)

Sodium 1-Heptanesulfonate (C₇H₁₅NaO₃S)

- Molecular Weight: 202.25 g/mol (monohydrate: 220.26 g/mol).

- Applications : Similar to hexanesulfonate but with increased retention time in analytical methods due to higher hydrophobicity .

Aromatic vs. Aliphatic Sulfonates

Sodium p-Toluenesulfonate (C₇H₇NaO₃S)

4-Phenylbutane-1-Sulfonic Acid (C₁₀H₁₄O₃S)

- Molecular Weight : 214.28 g/mol.

- Applications : Intermediate in pharmaceutical synthesis (e.g., WO2003/106445 A1) .

Ester Derivatives

Isopropyl 4-Hydroxybutane-1-Sulfonate (C₇H₁₆O₄S)

- Key Differences : Esterification of the sulfonate group with isopropyl alcohol reduces polarity, making it suitable for lipid-based formulations.

- Molecular Weight : 196.26 g/mol (comparable to the sodium salt but with distinct solubility profiles) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Similarity Scores (vs. Sodium 4-Hydroxybutane-1-Sulfonate)

| Compound | CAS Number | Similarity Score |

|---|---|---|

| 4-Hydroxybutane-1-sulfonic acid | 26978-64-3 | 0.87 |

| Sodium 4,4'-oxybis(butane-1-sulfonate) | 183278-30-0 | 0.79 |

| Sodium 3-aminopropane-1-sulfonate | 14650-46-5 | 0.78 |

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare sodium 4-hydroxybutane-1-sulfonate, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound is synthesized via sulfonation of 4-hydroxybutanol using reagents like chlorosulfonic acid, followed by neutralization with sodium hydroxide. Reaction efficiency depends on temperature control (60–80°C) and anhydrous conditions to minimize hydrolysis. Side products, such as sulfones, can form if oxidation occurs; thus, inert atmospheres (N₂/Ar) are recommended .

Q. Which analytical techniques are critical for characterizing sodium 4-hydroxybutane-1-sulfonate, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR identifies hydroxybutyl protons (δ 1.5–2.0 ppm) and sulfonate-adjacent CH₂ groups (δ 3.5–4.0 ppm).

- FTIR : Asymmetric S-O stretching (1180–1200 cm⁻¹) confirms sulfonate functionality.

- Elemental Analysis : Validates sodium content (theoretical: 8.9–9.2%; deviations >0.3% indicate impurities) .

Q. What are the primary applications of sodium 4-hydroxybutane-1-sulfonate in separation science?

- Methodological Answer : It is widely used as an ion-pairing agent in reversed-phase HPLC for polar analytes (e.g., peptides, catecholamines). Optimal concentrations range from 5–20 mM in mobile phases (pH 2.5–7.0), improving peak symmetry by 30–50% compared to shorter-chain sulfonates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) across studies?

- Methodological Answer : Discrepancies arise from solvent polarity and ionic strength effects. Use standardized buffers (e.g., 0.1 M NaCl) and potentiometric titration with ion-selective electrodes. Apply the Davies equation to correct activity coefficients, reducing pKa variability to ±0.2 units .

Q. What strategies optimize sodium 4-hydroxybutane-1-sulfonate’s stability in aqueous solutions under varying pH and temperature?

- Methodological Answer : Stability is pH-dependent:

- pH 6–8 : Buffered solutions (e.g., ammonium acetate) retain >95% stability for 30 days at 4°C.

- pH <5 : Hydrolysis occurs (t½ = 72 h at 25°C). Lyophilized forms stored at -20°C show <5% degradation over 24 months .

Q. What mechanistic insights explain its role in modulating membrane permeability in cellular studies?

- Methodological Answer : The hydroxybutyl chain integrates into lipid bilayers, while the sulfonate group disrupts interfacial hydrogen bonding. Molecular dynamics simulations reveal a 15–20% increase in water penetration depth at 10 mM concentrations, correlating with enhanced permeability coefficients for small molecules .

Q. How should environmental toxicity assays be designed to evaluate its impact on aquatic ecosystems?

- Methodological Answer : Follow OECD guidelines:

- Acute Toxicity : 48h EC50 tests with Daphnia magna (threshold: >100 mg/L).

- Chronic Effects : 72h algal growth inhibition (ErC50).

- Bioaccumulation : Quantify via LC-MS/MS (BCF <50 indicates low persistence). Assess eutrophication risks using nitrate/phosphate synergy assays .

Key Notes

- Methodological Rigor : Answers integrate experimental design principles (e.g., OECD guidelines, Davies equation) to address reproducibility and data conflicts.

- Advanced Focus : Emphasizes mechanistic studies (e.g., MD simulations) and environmental risk assessment frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.